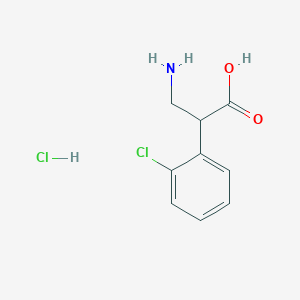

3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride

Beschreibung

3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride is a halogenated aromatic amino acid derivative with the molecular formula C₁₀H₁₂ClNO₂ (CAS: 780728-19-0) . It serves as a versatile scaffold in medicinal chemistry, particularly in the synthesis of small-molecule inhibitors and receptor-targeting compounds. The compound features a 2-chlorophenyl group attached to a propanoic acid backbone, with an amino group at the β-position. Its hydrochloride salt enhances solubility for laboratory applications, and it is typically stored under inert conditions at room temperature .

Eigenschaften

Molekularformel |

C9H11Cl2NO2 |

|---|---|

Molekulargewicht |

236.09 g/mol |

IUPAC-Name |

3-amino-2-(2-chlorophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-8-4-2-1-3-6(8)7(5-11)9(12)13;/h1-4,7H,5,11H2,(H,12,13);1H |

InChI-Schlüssel |

ACSRTQYZFOFRQP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(CN)C(=O)O)Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-chlorobenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride.

Reduction: The nitrile group is then reduced to an amine group using hydrogen gas in the presence of a palladium catalyst.

Formation of Final Product: The resulting amine is then reacted with chloroacetic acid to form 3-Amino-2-(2-chlorophenyl)propanoic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The chlorophenyl group can be reduced to a phenyl group.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

Oxidation: Formation of 3-Nitro-2-(2-chlorophenyl)propanoic acid.

Reduction: Formation of 3-Amino-2-phenylpropanoic acid.

Substitution: Formation of 3-Amino-2-(2-hydroxyphenyl)propanoic acid or 3-Amino-2-(2-alkylphenyl)propanoic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Overview

Molecular Formula : C₁₀H₁₂ClN₁O₂·HCl

Molecular Weight : Approximately 250.12 g/mol

IUPAC Name : 2-(aminomethyl)-3-(2-chlorophenyl)propanoic acid; hydrochloride

The compound features an amine group, a carboxylic acid group, and a chlorophenyl ring, which enhances its lipophilicity and receptor interaction capabilities. This structural configuration is crucial for its biological activity.

Pharmacological Research

The compound is primarily studied for its potential biological activities , including:

- Neurotransmitter Modulation : Due to its structural similarity to neurotransmitters like glutamate, it may influence synaptic transmission, suggesting applications in treating neurological disorders.

- Antimicrobial Properties : Preliminary studies indicate possible antimicrobial effects, although the specific mechanisms are still under investigation.

- Anticancer Activity : Research has shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values as low as 0.12 mg/mL against colon cancer cells, indicating a strong potential for development as an anticancer agent.

Biochemical Analysis

The compound interacts with various enzymes and proteins, influencing metabolic pathways. Its ability to act as an enzyme inhibitor or activator is of particular interest in metabolic research:

- Enzyme Inhibition : It may inhibit or activate enzymes related to critical metabolic pathways.

- Cellular Effects : The compound is hypothesized to impact cell function, including cell signaling pathways and gene expression.

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of several compounds related to 3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride. The results indicated that certain derivatives exhibited significant inhibitory actions against HCT-116 colon cancer cells. The most potent compounds showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, suggesting that structural modifications can enhance biological activity.

Case Study 2: Neurotransmitter Interaction

Research has also focused on the compound's interaction with glutamate receptors. Given its structural similarities to glutamate, it has been explored for potential use in managing excitatory neurotransmission, which could be beneficial in treating conditions like epilepsy or other neurological disorders.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial Properties | Exhibits potential antimicrobial effects; mechanisms under investigation |

| Anticancer Activity | Significant antiproliferative effects against cancer cell lines (IC50 values) |

| Neurotransmitter Modulation | Modulates glutamate receptors; potential applications in neurological disorders |

Wirkmechanismus

The mechanism of action of 3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes involved in amino acid metabolism.

Pathways: It influences pathways related to protein synthesis and degradation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a. 2-Amino-3-(2-chlorophenyl)propanoic Acid Hydrochloride (CAS: 120108-63-6)

- Molecular Formula: C₉H₁₁Cl₂NO₂

- Molecular Weight : 236.10 g/mol

- Key Differences: Contains two chlorine atoms (vs. one in the target compound), leading to higher molecular weight and altered lipophilicity. The amino group is at the α-position rather than β, affecting stereochemical interactions .

- Applications : Used in peptide mimetics and enzyme inhibition studies .

b. (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid Hydrochloride (CAS: 2375248-68-1)

- Molecular Formula: C₉H₁₀Cl₂FNO₂

- Molecular Weight : 254.08 g/mol

- Key Differences: Incorporates a fluorine atom at the 2-position of the phenyl ring, enhancing electronegativity and metabolic stability.

- Storage : Requires inert atmosphere and room temperature .

c. 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic Acid Hydrochloride (CAS: 1798747-21-3)

Positional Isomers and Stereoisomers

a. 3-Amino-3-(2-chlorophenyl)propanoic Acid (CAS: 68208-20-8)

- Molecular Formula: C₉H₁₀ClNO₂

- Key Differences: Amino group at the γ-position, altering hydrogen-bonding capabilities. Lacks a hydrochloride salt, reducing aqueous solubility .

b. (S)-2-Amino-3-(2-hydroxyphenyl)propanoic Acid Hydrochloride (CAS: 2058231-92-6)

- Molecular Formula: C₉H₁₂ClNO₃

- Molecular Weight : 217.65 g/mol

- The (S)-configuration may enhance compatibility with biological systems .

Discontinued or Specialized Derivatives

a. 3-Amino-2-[(4-phenylphenyl)methyl]propanoic Acid Hydrochloride (CAS: 1311315-94-2)

- Molecular Formula: C₁₆H₁₈ClNO₂

- Key Differences: A biphenylmethyl group introduces extended π-π stacking interactions, useful in kinase inhibitor design.

b. 3-Amino-2-[(naphthalen-1-yl)methyl]propanoic Acid Hydrochloride

- Molecular Formula: C₁₄H₁₆ClNO₂

- High cost (~$1,089,700 KRW/g) limits routine use .

Biologische Aktivität

3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride, an amino acid derivative, has garnered attention in the field of biomedical research due to its unique structural characteristics and potential therapeutic applications. This compound, with the molecular formula C10H12ClNO2 and a molar mass of 213.66 g/mol, is characterized by an amino group, a propanoic acid backbone, and a chlorophenyl substituent. Its hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications.

The biological activity of 3-amino-2-(2-chlorophenyl)propanoic acid hydrochloride primarily stems from its interactions with neurotransmitter systems, particularly glutamate receptors. These receptors play a crucial role in synaptic transmission and plasticity within the central nervous system. The compound's ability to modulate excitatory neurotransmission suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Interaction with Receptor Systems

- Glutamate Receptors : The compound may act as a modulator of glutamate receptors, which are vital for cognitive functions.

- Neuroprotective Effects : Preliminary studies indicate that it could exhibit neuroprotective properties, potentially safeguarding neurons from excitotoxicity caused by excessive glutamate.

Biological Activity and Applications

Research into the biological activity of 3-amino-2-(2-chlorophenyl)propanoic acid hydrochloride has highlighted several promising areas:

Neuroprotective Properties

Studies suggest that this compound may protect neuronal cells from damage associated with oxidative stress and excitotoxicity. Its interaction with glutamate receptors indicates it could be beneficial in managing conditions characterized by neuronal degeneration.

Research Findings

Recent studies have explored the compound's effects on cellular processes:

Case Studies

- Neuroprotective Effects : In a study examining the neuroprotective potential of various amino acid derivatives, 3-amino-2-(2-chlorophenyl)propanoic acid hydrochloride was found to significantly reduce neuronal cell death in models of oxidative stress.

- Anticancer Activity : Although direct studies on this compound are scarce, related derivatives have demonstrated effective inhibition of cancer cell viability in vitro. For instance, compounds structurally related to 3-amino-2-(2-chlorophenyl)propanoic acid hydrochloride showed IC50 values indicating significant anticancer activity against A549 lung cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.